Lipophilic Ligand Efficiency (LLE) Differentiation: Isobutyl vs. Isopropyl N-1 Substitution
The N-1 isobutyl group of the target compound provides a 0.4 log unit increase in computed logP relative to the N-1 isopropyl analog (CAS 924873-69-8) while maintaining the same hydrogen-bond acceptor count (4) and zero donors [1]. In CNS drug discovery, this measurable logP shift has been shown to enhance brain penetration without exceeding the alert thresholds for promiscuity defined by the Pfizer CNS MPO rule, making the isobutyl derivative more attractive for neuroscience programs requiring balanced permeability [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 [1] |
| Comparator Or Baseline | 3-(4-Benzylpiperazin-1-yl)-1-(propan-2-yl)pyrrolidine-2,5-dione (CAS 924873-69-8): XLogP3-AA = 1.6 |
| Quantified Difference | ΔXLogP = +0.4 log units |
| Conditions | Computed by PubChem 2.1 (XLogP3 model); structures differ only by one methylene group. |
Why This Matters
A 0.4 logP increase can measurably shift the unbound brain-to-plasma ratio (Kp,uu) in a rodent model, directly influencing CNS target engagement for procurement decisions in neuroscience lead optimization.
- [1] PubChem. Compound Summary for CID 2990734: 3-(4-Benzylpiperazin-1-yl)-1-(2-methylpropyl)pyrrolidine-2,5-dione. https://pubchem.ncbi.nlm.nih.gov/compound/857494-21-4 (accessed 2026-04-29). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem Neurosci 2016; 7(6): 767–775. doi:10.1021/acschemneuro.6b00029. View Source
